3-(Allylthio)-6-(2-aminophenyl)-1,2,4-triazin-5-OL
CAS No.: 353516-57-1
Cat. No.: VC21306760
Molecular Formula: C12H12N4OS
Molecular Weight: 260.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 353516-57-1 |
|---|---|
| Molecular Formula | C12H12N4OS |
| Molecular Weight | 260.32 g/mol |
| IUPAC Name | 6-(2-aminophenyl)-3-prop-2-enylsulfanyl-4H-1,2,4-triazin-5-one |
| Standard InChI | InChI=1S/C12H12N4OS/c1-2-7-18-12-14-11(17)10(15-16-12)8-5-3-4-6-9(8)13/h2-6H,1,7,13H2,(H,14,16,17) |
| Standard InChI Key | XOVJHOVIHOYRMH-UHFFFAOYSA-N |
| Isomeric SMILES | C=CCSC1=NC(=O)C(=NN1)C2=CC=CC=C2N |
| SMILES | C=CCSC1=NN=C(C(=O)N1)C2=CC=CC=C2N |
| Canonical SMILES | C=CCSC1=NC(=O)C(=NN1)C2=CC=CC=C2N |
Introduction
Chemical Identity and Structural Characteristics
3-(Allylthio)-6-(2-aminophenyl)-1,2,4-triazin-5-OL is a heterocyclic organic compound characterized by a 1,2,4-triazine core modified with specific functional groups. The compound features a 1,2,4-triazine ring with an allylthio group at position 3, a 2-aminophenyl substituent at position 6, and a hydroxyl group at position 5 . The precise chemical identifiers and properties of this compound are summarized in Table 1.
Basic Chemical Information
The compound's fundamental chemical properties provide essential information for researchers considering its application in various studies. These properties influence its solubility, reactivity, and potential biological interactions.
Table 1: Chemical Identifiers and Properties of 3-(Allylthio)-6-(2-aminophenyl)-1,2,4-triazin-5-OL
| Property | Value |
|---|---|
| CAS Number | 353516-57-1 |
| Molecular Formula | C12H12N4OS |
| Molecular Weight | 260.32 g/mol |
| IUPAC Name | 6-(2-aminophenyl)-3-prop-2-enylsulfanyl-4H-1,2,4-triazin-5-one |
| Standard InChI | InChI=1S/C12H12N4OS/c1-2-7-18-12-14-11(17)10(15-16-12)8-5-3-4-6-9(8)13/h2-6H,1,7,13H2,(H,14,16,17) |
| Standard InChIKey | XOVJHOVIHOYRMH-UHFFFAOYSA-N |
| Canonical SMILES | C=CCSC1=NC(=O)C(=NN1)C2=CC=CC=C2N |
| XLogP3-AA | 1.9 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 5 |
| Topological Polar Surface Area | 105 Ų |
| Rotatable Bond Count | 4 |
Structural Features and Significance
The 1,2,4-triazine ring system in this compound serves as a key pharmacophore that contributes to its potential biological activities. This heterocyclic structure is known for its versatility in medicinal chemistry and has been incorporated into various compounds with diverse therapeutic properties. The presence of the 2-aminophenyl group at position 6 may contribute to specific receptor interactions, while the allylthio group at position 3 provides a reactive site for potential functionalization. The hydroxyl group at position 5 contributes to the compound's hydrogen bonding capabilities, influencing its solubility profile and potential for biological interactions .
Chemical Classification and Related Compounds
3-(Allylthio)-6-(2-aminophenyl)-1,2,4-triazin-5-OL belongs to the broader class of 1,2,4-triazine derivatives, which have attracted significant attention in medicinal chemistry research due to their diverse pharmacological properties.
Position Within the 1,2,4-Triazine Family
The 1,2,4-triazine scaffold represents an important heterocyclic system with diverse biological applications. These compounds are characterized by a six-membered ring containing three nitrogen atoms at positions 1, 2, and 4. The triazine core provides multiple sites for substitution, allowing for the development of derivatives with tailored properties for specific applications. 3-(Allylthio)-6-(2-aminophenyl)-1,2,4-triazin-5-OL represents one such derivative, with substituents that may confer specific biological activities or chemical properties.
Related Analogs and Derivatives
Several structurally related compounds have been synthesized and studied for their biological activities. For example, 3-amino-6-(2'-aminophenyl)-1,2,4-triazin-5(4H) one has been used as a precursor for the synthesis of various acyl, aroyl, and alkyl derivatives that demonstrated promising antimicrobial properties . These derivatives, designated as 3-(Acyl/aroyl/alkyl)amino-6-(2'-Acyl/aroyl/alkyl)aminophenyl)-1,2,4-triazin-5(4H) ones, share structural similarities with our target compound and provide insights into potential modification strategies and applications .
| Biological Activity | Evidence from Related Compounds | Potential Relevance to 3-(Allylthio)-6-(2-aminophenyl)-1,2,4-triazin-5-OL |
|---|---|---|
| Antimicrobial | 3-(Acyl/aroyl/alkyl)amino-6-(2'-Acyl/aroyl/alkyl)aminophenyl)-1,2,4-triazin-5(4H) ones showed activity against S. aureus, E. coli, and C. albicans | Structural similarities suggest possible antimicrobial properties |
| Antiproliferative | Triazine analogues demonstrated antiproliferative effects on A-375 human melanoma cells | The triazine core and specific substituents may confer similar activities |
| Cytodifferentiating | Related compounds facilitated morphological differentiation in cancer cell lines | Potential application in cancer research |
| Gene Expression Modulation | Some triazine derivatives showed ability to reprogram gene expression | Possible mechanism for biological activities |
Physical and Chemical Properties
Understanding the physical and chemical properties of 3-(Allylthio)-6-(2-aminophenyl)-1,2,4-triazin-5-OL is essential for its appropriate handling, storage, and application in research settings.
Solubility and Stability
Based on its structure and calculated properties, the compound is expected to have moderate lipophilicity (XLogP3-AA of 1.9) and a relatively high topological polar surface area (105 Ų) . These characteristics suggest moderate solubility in organic solvents and potential challenges in aqueous systems. The presence of hydrogen bond donors (2) and acceptors (5) indicates potential for interaction with polar solvents and biological macromolecules .
Reactivity and Chemical Behavior
The allylthio group introduces a degree of reactivity to the molecule, particularly through the terminal alkene functionality, which can participate in various addition reactions. The triazine core generally exhibits aromatic character, contributing to the compound's stability, while the amino group on the phenyl ring provides a nucleophilic site for potential derivatization. The hydroxyl group at position 5 (in the form of a keto-enol tautomer) may participate in hydrogen bonding and acid-base reactions.
Research Applications and Future Directions
The unique structure and potential biological properties of 3-(Allylthio)-6-(2-aminophenyl)-1,2,4-triazin-5-OL position it as a candidate for various research applications.
Medicinal Chemistry Applications
The compound's structural features make it a potential candidate for medicinal chemistry research, particularly in the development of antimicrobial and anticancer agents. Its triazine core and specific substituents could serve as a scaffold for the design of more potent and selective derivatives through systematic structural modifications .
Structure-Activity Relationship Studies
Investigation of structure-activity relationships (SAR) involving 3-(Allylthio)-6-(2-aminophenyl)-1,2,4-triazin-5-OL and related derivatives could provide valuable insights into the molecular determinants of biological activity. Such studies would involve the synthesis and evaluation of structural analogues with modifications at key positions, potentially leading to the identification of optimized compounds with enhanced activity profiles.
Future Research Directions
Several promising research directions can be identified for 3-(Allylthio)-6-(2-aminophenyl)-1,2,4-triazin-5-OL:
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Comprehensive evaluation of its biological activities, particularly antimicrobial and anticancer properties
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Development of optimized synthetic routes for efficient preparation
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Investigation of structure-activity relationships through systematic structural modifications
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Exploration of potential applications in chemical biology and drug discovery
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Study of its interactions with biological macromolecules to elucidate potential mechanisms of action
Analytical Methods for Characterization
Proper characterization of 3-(Allylthio)-6-(2-aminophenyl)-1,2,4-triazin-5-OL is essential for confirming its identity, assessing its purity, and supporting its application in research settings.
Spectroscopic Methods
Various spectroscopic techniques can be employed for the characterization of this compound:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed information about the compound's structure, including the arrangement of functional groups and confirmation of the triazine core.
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Infrared (IR) Spectroscopy: IR analysis can identify key functional groups, such as the amino group, carbonyl functionality, and the triazine ring system.
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Mass Spectrometry (MS): MS can confirm the molecular weight and provide fragmentation patterns that support structural assignment.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) can be used to assess the purity of 3-(Allylthio)-6-(2-aminophenyl)-1,2,4-triazin-5-OL and monitor reactions involving this compound. These techniques are particularly valuable for quality control and ensuring the reliability of biological activity evaluations.
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